5-(2,3-dihydro-1H-inden-5-yl)-5-methylimidazolidine-2,4-dione
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for WAY-637300 are not widely documented in public literature. it is typically synthesized in specialized laboratories under controlled conditions. Industrial production methods for such compounds often involve multi-step synthesis processes, including purification and characterization steps to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
WAY-637300 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are specific to the desired outcome. For instance, oxidation reactions might involve reagents like potassium permanganate or hydrogen peroxide, while reduction reactions could use reagents such as sodium borohydride or lithium aluminum hydride. Substitution reactions often involve halogenated compounds and appropriate catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
WAY-637300 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it may be used to study cellular processes and molecular interactionsIndustrially, WAY-637300 can be used in the production of specialized materials and chemicals .
Comparison with Similar Compounds
WAY-637300 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups that exhibit comparable chemical and biological properties. Some of these similar compounds might include WAY-100635 and WAY-600, which are also used in scientific research for their distinct properties .
Properties
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yl)-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-13(11(16)14-12(17)15-13)10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSLVZUWIGWQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC3=C(CCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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